molecular formula C34H41NO4SSi B019279 4'-tert-ブチルジメチルシリル-6-ヒドロキシルロキシフェン CAS No. 174264-46-1

4'-tert-ブチルジメチルシリル-6-ヒドロキシルロキシフェン

カタログ番号: B019279
CAS番号: 174264-46-1
分子量: 587.8 g/mol
InChIキー: YYSIXGNGLSNJGQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4’-tert-Butyldimethylsilyl-6-hydroxy Raloxifene is a derivative of Raloxifene, a selective estrogen receptor modulator (SERM). This compound is synthesized by reacting Raloxifene with tert-butyldimethylsilyl chloride. It is primarily used in the synthesis of Raloxifene 6-glucuronide .

科学的研究の応用

4’-tert-Butyldimethylsilyl-6-hydroxy Raloxifene is primarily used in scientific research for the synthesis of Raloxifene 6-glucuronide. This compound is valuable in studies related to:

準備方法

Synthetic Routes and Reaction Conditions

The preparation of 4’-tert-Butyldimethylsilyl-6-hydroxy Raloxifene involves the following steps :

    Reaction of Raloxifene with tert-butyldimethylsilyl chloride: This reaction produces a mixture of compounds, including 4’-tert-Butyldimethylsilyl-6-hydroxy Raloxifene.

    Lewis acid-mediated coupling: The phenol group of 4’-tert-Butyldimethylsilyl-6-hydroxy Raloxifene is coupled with methyl 1,2,3,4-tetra-O-acetyl-D-glucopyranuronate to form a single product with the desired stereochemistry at the anomeric center.

    Heating with lithium hydroxide: The product is heated in dioxane to 60°C, followed by deprotection with tetrabutylammonium fluoride to yield Raloxifene 6-glucuronide.

Industrial Production Methods

While specific industrial production methods for 4’-tert-Butyldimethylsilyl-6-hydroxy Raloxifene are not detailed, the synthesis generally follows the laboratory procedures with scale-up modifications to accommodate larger quantities and ensure consistent quality .

化学反応の分析

Types of Reactions

4’-tert-Butyldimethylsilyl-6-hydroxy Raloxifene undergoes several types of chemical reactions, including:

    Substitution reactions: The tert-butyldimethylsilyl group can be substituted under specific conditions.

    Coupling reactions: The phenol group can participate in coupling reactions with various reagents.

Common Reagents and Conditions

    tert-Butyldimethylsilyl chloride: Used in the initial synthesis step.

    Lewis acids: Used in the coupling reactions.

    Lithium hydroxide and tetrabutylammonium fluoride: Used in the deprotection steps.

Major Products Formed

The major product formed from these reactions is Raloxifene 6-glucuronide, which is a significant metabolite of Raloxifene .

類似化合物との比較

Similar Compounds

Uniqueness

4’-tert-Butyldimethylsilyl-6-hydroxy Raloxifene is unique due to its role in the synthesis of Raloxifene 6-glucuronide. This specific modification allows for the study of Raloxifene’s metabolism and its tissue-selective effects, providing valuable insights into the pharmacological properties of Raloxifene and its derivatives .

生物活性

4'-tert-Butyldimethylsilyl-6-hydroxy Raloxifene (4'-TBDMS-6-OH-Ral) is a synthetic derivative of Raloxifene, a selective estrogen receptor modulator (SERM) primarily used for the treatment and prevention of osteoporosis in postmenopausal women. This article explores the biological activity of 4'-TBDMS-6-OH-Ral, focusing on its synthesis, metabolic pathways, and potential therapeutic applications.

Structural Characteristics

4'-TBDMS-6-OH-Ral has the molecular formula C34H41NO4SSiC_{34}H_{41}NO_4SSi and a molecular weight of approximately 587.85 g/mol. The introduction of the tert-butyldimethylsilyl (TBDMS) group at the 4' position enhances the compound's lipophilicity and stability, potentially improving its pharmacological properties compared to Raloxifene itself.

Synthesis Process

The synthesis of 4'-TBDMS-6-OH-Ral typically involves reacting Raloxifene with TBDMS chloride in the presence of a base, such as triethylamine. This reaction selectively protects the hydroxyl group at the 6th position, facilitating the formation of Raloxifene 6-glucuronide (R6G), a major metabolite of Raloxifene.

While 4'-TBDMS-6-OH-Ral itself does not exhibit specific biological activity, it serves as an important intermediate in the synthesis of R6G. R6G is formed through the enzymatic action of UDP-glucuronosyltransferase (UGT), which plays a crucial role in drug metabolism. The understanding of this metabolic pathway is essential for evaluating the efficacy and safety profile of Raloxifene and its derivatives .

Pharmacokinetics

As a derivative of Raloxifene, 4'-TBDMS-6-OH-Ral is expected to share similar pharmacokinetic properties. The pharmacokinetics of Raloxifene involves absorption, distribution, metabolism, and excretion processes that are influenced by various factors, including patient physiology and concurrent medications .

Therapeutic Applications

Research indicates that compounds like 4'-TBDMS-6-OH-Ral may enhance therapeutic outcomes in treating osteoporosis and other estrogen-related conditions due to their improved stability and potential bioavailability. Studies have suggested that modifications like silylation can lead to better pharmacokinetic profiles compared to traditional SERMs .

Comparative Analysis

The following table summarizes key compounds related to 4'-TBDMS-6-OH-Ral, highlighting their structural modifications and primary uses:

Compound NameStructural ModificationPrimary Use
RaloxifeneNoneOsteoporosis treatment
TamoxifenEthylene bridge between phenolic ringsBreast cancer treatment
BazedoxifeneAdditional phenolic groupMenopausal symptom relief
4'-tert-Butyldimethylsilyl-6-hydroxy Raloxifene tert-butyldimethylsilyl group additionPotential osteoporosis treatment

Study on Metabolism

A significant study investigated the metabolic pathways of Raloxifene, revealing that its glucuronidation primarily occurs via UGT enzymes. This process is crucial for understanding how modifications like those present in 4'-TBDMS-6-OH-Ral can influence drug metabolism and therapeutic efficacy .

Neuroprotective Effects

Research has also explored the neuroprotective effects of Raloxifene in models of brain injury. It was found that Raloxifene could modulate intracellular calcium levels and enhance autophagy while suppressing apoptosis in neuronal cells. These findings suggest that derivatives like 4'-TBDMS-6-OH-Ral may have broader applications beyond osteoporosis treatment .

Clinical Implications

The clinical implications of using silylated derivatives such as 4'-TBDMS-6-OH-Ral include potential improvements in patient compliance due to better pharmacokinetic profiles and reduced side effects associated with traditional SERMs. Ongoing research aims to further elucidate these benefits through clinical trials.

特性

IUPAC Name

[2-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-6-hydroxy-1-benzothiophen-3-yl]-[4-(2-piperidin-1-ylethoxy)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H41NO4SSi/c1-34(2,3)41(4,5)39-28-16-11-25(12-17-28)33-31(29-18-13-26(36)23-30(29)40-33)32(37)24-9-14-27(15-10-24)38-22-21-35-19-7-6-8-20-35/h9-18,23,36H,6-8,19-22H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYSIXGNGLSNJGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)C2=C(C3=C(S2)C=C(C=C3)O)C(=O)C4=CC=C(C=C4)OCCN5CCCCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H41NO4SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00442305
Record name 4'-tert-Butyldimethylsilyl-6-hydroxy Raloxifene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00442305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

587.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174264-46-1
Record name 4'-tert-Butyldimethylsilyl-6-hydroxy Raloxifene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00442305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution was prepared consisting of 10 g (21.1 mmol) of [2-(4-hydroxyphenyl)-6-hydroxybenzo[b]thien-3-yl][4-[2-(1-piperidinyl)ethoxy]phenyl]methanone and 6 g (49.1 mmol) of dimethylaminopyridine in 700 mL of THF-DMF (6:1)(v/v). This solution was stirred for one hour at ambient temperature and then cooled to 0° C. in an ice bath. To this solution was added 2.9 g (19.3 mmol) of tert-butyl-dimethylsilylchloride. The reaction mixture was stirred under a nitrogen atmosphere and allowed to warm to ambient temperature. After seventy-two hours, the reaction was quenched with the addition of a saturated solution of aqueous NH4Cl. The organic layer was separated and washed with water, brine, and finally dried by filtration through anhydrous Na2SO4 and evaporated to dryness. The crude product was triturated with CH2Cl2, allowed to stand for three hours, and filtered to remove unreacted starting material. This resulting product is a mixture of isomers, which are separated by chromatography on a silica gel column eluted with a linear gradient beginning with CHCl3 and ending with CHCl3 --MeOH (19:1)(v/v). The desired fractions were determined by tlc, combined, and evaporated to dryness. This yielded 5.1 g of the title compound, isolated as a yellow crystalline solid.
Quantity
6 g
Type
reactant
Reaction Step Two
Quantity
2.9 g
Type
reactant
Reaction Step Three
Name
THF DMF
Quantity
700 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of 30 g (58.8 mmol) of 6-hydroxy-2-(4-hydroxyphenyl)benzo[b]thiophen-3-yl 4-[2-(1-piperidinyl)ethoxy]phenyl ketone hydrochloride in 120 mL of anhydrous THF and 60 mL of anhydrous DMF was added 20 mL (144 mmol) of anhydrous triethylamine and 9.75 g (64.7 mmol) of tertbutyldimethylsilyl chloride under a nitrogen atmosphere. The reaction mixture was heated at 60° C. in an oil bath for 4 h and then cooled to room temperature. The solution was diluted with 225 mL of toluene, filtered through a medium glass frit, and concentrated at reduced pressure. The residue was purified by PrepLC (0 to 4% MeOH in CH2Cl2) to give 6.77 g (11.5 mmol, 20%) of a yellow foam.
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
9.75 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
225 mL
Type
solvent
Reaction Step Two
Yield
20%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4'-tert-Butyldimethylsilyl-6-hydroxy Raloxifene
Reactant of Route 2
4'-tert-Butyldimethylsilyl-6-hydroxy Raloxifene
Reactant of Route 3
4'-tert-Butyldimethylsilyl-6-hydroxy Raloxifene
Reactant of Route 4
4'-tert-Butyldimethylsilyl-6-hydroxy Raloxifene
Reactant of Route 5
4'-tert-Butyldimethylsilyl-6-hydroxy Raloxifene
Reactant of Route 6
Reactant of Route 6
4'-tert-Butyldimethylsilyl-6-hydroxy Raloxifene

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。